

2-Bromobutanenitrile molecular structure and formula

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Compound of Interest

Compound Name: 2-Bromobutanenitrile

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An In-depth Technical Guide to 2-Bromobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **2-Bromobutanenitrile**. It also outlines a plausible synthetic route and expected analytical characteristics based on established chemical principles and data from related compounds, addressing the current gap in detailed experimental literature for this specific molecule.

Core Molecular Information

2-Bromobutanenitrile, with the CAS number 41929-78-6, is a halogenated nitrile. Its molecular structure features a bromine atom and a nitrile group attached to the same carbon atom (the alpha-carbon) of a butane backbone.

The molecular formula for **2-Bromobutanenitrile** is C4H6BrN[1].

Molecular Structure

The structure of **2-Bromobutanenitrile** is characterized by a four-carbon chain where the second carbon atom is bonded to both a bromine atom and a cyano group (-C=N).



SMILES: CCC(Br)C#N[1] InChI: InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3[1]

Physicochemical and Computed Properties

While extensive experimental data for **2-Bromobutanenitrile** is not readily available in the literature, a range of properties has been computed and is available through databases such as PubChem. These properties provide valuable insights for researchers in areas such as reaction planning and toxicological assessment.

Property	Value	Source
Molecular Weight	148.00 g/mol	PubChem[1]
Exact Mass	146.96836 Da	PubChem[1]
XLogP3-AA	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	23.8 Ų	PubChem[1]
Heavy Atom Count	6	PubChem
Complexity	70.9	PubChem[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Bromobutanenitrile** is not prominently available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of α -bromo nitriles is the direct bromination of the corresponding nitrile under acidic conditions. The following is a generalized, theoretical protocol for the synthesis of **2-Bromobutanenitrile** from butanenitrile.

Proposed Synthesis: α -Bromination of Butanenitrile

Foundational & Exploratory





Principle: The α -protons of nitriles are weakly acidic and can be removed to form a carbanion, which can then be attacked by an electrophile. However, direct bromination of nitriles is often more effectively carried out under acidic conditions, which promotes the formation of an enol intermediate that can then be brominated.

Materials:

- Butanenitrile
- Bromine (Br2)
- Phosphorus tribromide (PBr3) or a strong acid catalyst (e.g., HBr)
- Anhydrous solvent (e.g., diethyl ether or chloroform)
- Sodium bicarbonate solution (saturated)
- · Anhydrous magnesium sulfate
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of butanenitrile in an anhydrous solvent is prepared.
- A catalytic amount of phosphorus tribromide is added to the solution.
- Bromine is added dropwise to the reaction mixture at a controlled temperature, typically with cooling to manage the exothermic reaction.
- After the addition of bromine is complete, the reaction mixture is stirred at room temperature
 or gently heated to ensure the completion of the reaction.
- The reaction is monitored by a suitable technique, such as gas chromatography (GC) or thinlayer chromatography (TLC).



- Upon completion, the reaction mixture is cooled and then carefully quenched with a saturated solution of sodium bicarbonate to neutralize any remaining acid and bromine.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure **2-Bromobutanenitrile**.

Expected Analytical and Spectroscopic Data

Based on the structure of **2-Bromobutanenitrile** and data from its isomers and related compounds, the following spectroscopic characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A triplet corresponding to the methyl protons (-CH3) furthest from the electron-withdrawing groups.
 - A multiplet for the methylene protons (-CH2-).
 - \circ A triplet for the single proton on the α -carbon, shifted downfield due to the deshielding effects of the adjacent bromine and nitrile groups.
- ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule:
 - A signal for the methyl carbon.
 - A signal for the methylene carbon.
 - \circ A signal for the α -carbon, significantly shifted downfield due to the attached bromine and nitrile groups.



 A signal for the nitrile carbon, which will appear in the characteristic region for nitriles (around 115-125 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromobutanenitrile** is expected to show characteristic absorption bands for the functional groups present:

- A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
- C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.
- A C-Br stretching vibration, which is typically found in the fingerprint region, around 500-600 cm⁻¹.

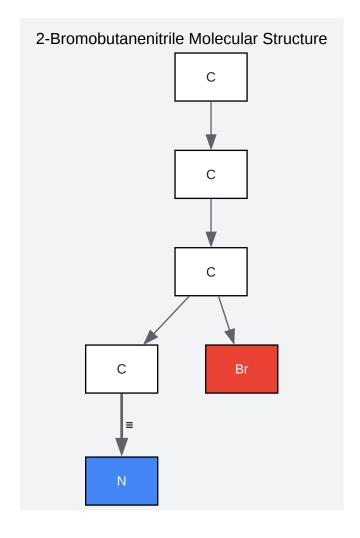
Mass Spectrometry (MS)

The mass spectrum of **2-Bromobutanenitrile** would be expected to show a molecular ion peak. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity[2]. Common fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.

Logical and Workflow Diagrams

The following diagrams illustrate the molecular structure of **2-Bromobutanenitrile** and a proposed workflow for its synthesis and purification.

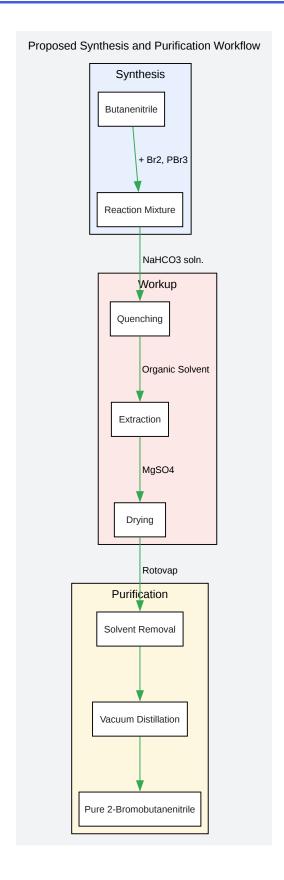




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Caption: Molecular structure of **2-Bromobutanenitrile**.





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Caption: Proposed workflow for the synthesis and purification of **2-Bromobutanenitrile**.



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References

- 1. 2-Bromobutanenitrile | C4H6BrN | CID 13179439 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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